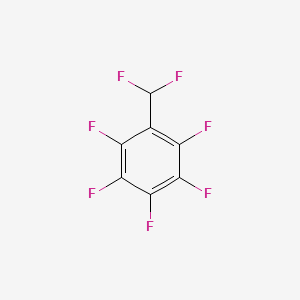

1-(二氟甲基)-2,3,4,5,6-五氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Difluoromethyl groups are often used in medicinal chemistry due to their unique physical and chemical properties . They can act as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be influenced by the biological environment . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

Difluoromethyl groups can act as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . They are considered lipophilicity enhancing groups .科学研究应用

医药化学

将二氟甲基引入药物化合物可以显著改变其代谢稳定性、溶解度和亲脂性 。这种修饰在开发新药方面特别有价值,因为它可以改善药代动力学性质并提高分子与生物靶标相互作用的能力。

农药开发

在农药化学中,二氟甲基用于增强农药和除草剂的活性及持久性 。这种修饰可以产生对环境降解更具抵抗力的化合物,为作物提供更持久的害虫和病害防护。

材料科学

将二氟甲基引入材料可以提高其化学耐受性和稳定性 。这对于开发需要承受恶劣条件的高级材料至关重要,例如航空航天或汽车工业中使用的材料。

后期官能化

后期官能化技术允许将官能团精确且选择性地添加到复杂分子中 。二氟甲基可以在合成后期引入,使分子性质的微调成为可能,而无需对合成途径进行大量重新设计。

蛋白质工程

将二氟甲基选择性地安装到大型生物分子(如蛋白质)上是一个新兴的研究领域 。这可以用于改变蛋白质的功能或稳定性,这在生物技术和医学领域具有潜在的应用。

环境化学

已经开发出使用新型非消耗臭氧层的试剂进行二氟甲基化反应 。这使得该过程更加环保,并与全球努力减少化学合成对臭氧层的破坏相一致。

催化

开发用于转移 CF2H 基团的金属基方法为催化领域开辟了新的可能性 。这些方法可用于催化将二氟甲基添加到各种底物中,提高化学反应的效率和选择性。

可见光光催化

二氟甲基化反应的可见光光催化允许在温和且环境友好的条件下转化底物 。该技术对于芳香族化合物和脂肪族多个 C–C 键的修饰特别有用,扩展了合成化学家可用的工具箱。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDNWYVKZRHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455632 |

Source

|

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22006-44-6 |

Source

|

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)